

Synthesis of 2-Hydroxy-4-iodobenzaldehyde from 2-Iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-4-iodobenzaldehyde*

Cat. No.: *B1592207*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-hydroxy-4-iodobenzaldehyde**, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the direct formylation of 2-iodophenol, for which a detailed experimental protocol is provided. Additionally, alternative synthetic strategies are discussed, along with a comparative analysis of their potential outcomes. This document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and underlying chemical principles to support research and development activities.

Introduction

2-Hydroxy-4-iodobenzaldehyde is a substituted aromatic aldehyde featuring a hydroxyl group and an iodine atom on the benzene ring. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including biologically active compounds and functional materials. The strategic placement of the hydroxyl, iodo, and aldehyde functionalities allows for a variety of subsequent chemical transformations. This guide details a reliable synthetic route to this compound starting from the readily available precursor, 2-iodophenol.

Proposed Synthetic Pathway: Formylation of 2-Iodophenol

The most direct route to **2-hydroxy-4-iodobenzaldehyde** is the electrophilic formylation of 2-iodophenol. In this reaction, a formyl group (-CHO) is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and iodo substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. In the case of 2-iodophenol, one of the ortho positions relative to the hydroxyl group is blocked by the iodine atom. Consequently, electrophilic attack is favored at the other ortho position (C6) and the para position (C4). Steric hindrance from the bulky iodine atom at the C2 position can favor substitution at the less hindered C4 position, leading to the desired product.

Several formylation methods are applicable to phenols, including the Duff reaction, the Vilsmeier-Haack reaction, and magnesium-mediated formylation. A specific and effective method for the para-formylation of 2-iodophenol utilizes magnesium chloride and paraformaldehyde.

Magnesium-Mediated Formylation of 2-Iodophenol

A highly effective method for the synthesis of **2-hydroxy-4-iodobenzaldehyde** from 2-iodophenol involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine base in an aprotic solvent. This approach has been reported to yield the desired product in good yield.[1]

Experimental Protocol:

A detailed experimental protocol for the magnesium-mediated formylation of 2-iodophenol is provided below.

Materials:

- 2-Iodophenol
- Magnesium chloride ($MgCl_2$)
- Paraformaldehyde
- Triethylamine (TEA)

- Acetonitrile (ACN)
- Saturated aqueous ammonium chloride solution
- Aqueous sodium bicarbonate (NaHCO_3) solution
- 1N Hydrochloric acid (HCl)
- Brine (saturated aqueous sodium chloride solution)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl_2 , 19.5 g, 204 mmol) in portions while maintaining the reaction temperature below 10 °C.
- Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). A slight exotherm to 15 °C may be observed.
- Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL) and extract with ethyl acetate (2 x 150 mL).
- Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO_3) solution (2 x 150 mL), 1N aqueous hydrochloric acid (HCl) (2 x 150 mL), and

brine (2×150 mL).

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.
- Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield **2-hydroxy-4-iodobenzaldehyde** as a yellow solid.[\[1\]](#)

Quantitative Data:

Parameter	Value	Reference
Starting Material	2-Iodophenol (30 g)	[1]
Product	2-Hydroxy-4-iodobenzaldehyde	[1]
Yield	27 g (79%)	[1]
Appearance	Yellow solid	[1]

Alternative Formylation Methodologies

While the magnesium-mediated method provides a direct and high-yielding route, other classical formylation reactions are also plausible for the synthesis of **2-hydroxy-4-iodobenzaldehyde** from 2-iodophenol. These methods are presented here as potential alternatives, though specific experimental data for the formylation of 2-iodophenol using these reactions is less readily available.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or a mixture of acetic and trifluoroacetic acid.[\[1\]](#) This reaction generally favors ortho-formylation.[\[1\]](#) However, when the ortho positions are blocked, para-formylation can occur.[\[2\]](#) Given that one ortho position in 2-iodophenol is substituted, the

Duff reaction could potentially yield the desired 4-iodo isomer. The reaction typically requires heating.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).[3][4] This reaction is suitable for electron-rich aromatic compounds, including phenols.[3] The Vilsmeier reagent is a relatively weak electrophile, and the reaction often favors substitution at the less sterically hindered para position.[3]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6] The reactive intermediate is dichlorocarbene. This reaction strongly favors ortho-formylation due to the interaction between the phenoxide and the carbene.[5] While para-formylated products are sometimes observed as minor products, this method is less likely to be efficient for the synthesis of **2-hydroxy-4-iodobenzaldehyde**.

Comparison of Potential Formylation Methods:

Reaction	Reagents	Typical Regioselectivity	Potential for 2-Iodophenol
Magnesium-Mediated	MgCl_2 , Paraformaldehyde, TEA	Para (with ortho-block)	High (demonstrated)[1]
Duff Reaction	Hexamethylenetetramine, Acid	Ortho	Moderate (para-product possible)[2]
Vilsmeier-Haack	DMF, POCl_3 (or similar)	Para (often favored)	Good (plausible)[3]
Reimer-Tiemann	CHCl_3 , Base	Ortho	Low (para-product is minor)[5]

Characterization of 2-Hydroxy-4-iodobenzaldehyde

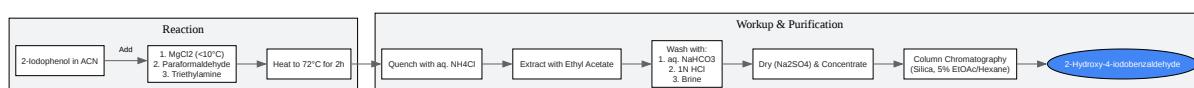
The synthesized **2-hydroxy-4-iodobenzaldehyde** should be characterized using standard analytical techniques to confirm its identity and purity.

Physical and Chemical Properties:

Property	Value	Reference
Molecular Formula	C ₇ H ₅ IO ₂	[7] [8]
Molecular Weight	248.02 g/mol	[7]
CAS Number	38170-02-4	[7] [8] [9] [10]
Appearance	Yellow solid	[1] [8]

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation of the final product. Below is a summary of expected and reported spectral information.


Technique	Data
¹ H NMR	Expected signals for an aldehydic proton, a hydroxyl proton, and three aromatic protons with a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	Expected signals for a carbonyl carbon, and seven aromatic carbons (five CH and two quaternary).
IR Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (aldehyde), and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (248.02 g/mol).

Note: Specific spectral data can be accessed through chemical databases such as ChemicalBook.[\[11\]](#)

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-hydroxy-4-iodobenzaldehyde** from 2-iodophenol via the magnesium-mediated formylation method.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-hydroxy-4-iodobenzaldehyde**.

Regioselectivity of Formylation

The diagram below illustrates the directing effects of the substituents on 2-iodophenol in an electrophilic aromatic substitution reaction, such as formylation.

Caption: Regioselectivity in the formylation of 2-iodophenol.

Conclusion

The synthesis of **2-hydroxy-4-iodobenzaldehyde** from 2-iodophenol is most effectively achieved through a magnesium-mediated formylation reaction. This method offers a high yield of the desired para-substituted product. While other classical formylation reactions present plausible alternatives, their efficacy and regioselectivity for this specific transformation require further investigation. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of functionalized aromatic compounds for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. 2-Hydroxy-4-iodobenzaldehyde | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-hydroxy-4-iodo-benzaldehyde | CymitQuimica [cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 38170-02-4|2-Hydroxy-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 11. 2-HYDROXY-4-IODO-BENZALDEHYDE(38170-02-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 2-Hydroxy-4-iodobenzaldehyde from 2-Iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592207#synthesis-of-2-hydroxy-4-iodobenzaldehyde-from-2-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com